cIAP1 ligand 1

Vue d'ensemble

Description

cIAP1 ligand 1: is a compound that interacts with the cellular inhibitor of apoptosis protein 1 (cIAP1). This protein is part of the inhibitor of apoptosis protein family, which plays a crucial role in regulating cell death and survival. cIAP1 is involved in various cellular processes, including the regulation of apoptosis, cell cycle, and intracellular signal transduction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The preparation of cIAP1 ligand 1 involves several steps. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step .

Industrial Production Methods: : Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and therapeutic applications.

Analyse Des Réactions Chimiques

Types of Reactions: : cIAP1 ligand 1 undergoes various chemical reactions, including ubiquitination, which is a process where ubiquitin proteins are attached to a substrate protein. This reaction is crucial for the regulation of protein degradation within cells .

Common Reagents and Conditions: : The ubiquitination process involves the use of E3 ubiquitin ligase, which facilitates the transfer of ubiquitin to the target protein. This reaction typically occurs under physiological conditions within the cell .

Major Products Formed: : The primary product of the ubiquitination reaction involving this compound is the ubiquitinated form of the target protein, which is then recognized and degraded by the proteasome .

Applications De Recherche Scientifique

cIAP1 in Cancer Therapy

Recent research has focused on the role of cIAP1 in cancer therapy, particularly regarding its potential as a target for novel treatments:

- Gastric Cancer : In gastric cancer cells, downregulation of cIAP1 has been linked to increased sensitivity to TRAIL (TNF-related apoptosis-inducing ligand), suggesting that targeting cIAP1 could enhance TRAIL-induced apoptosis . The study demonstrated that silencing cIAP1 expression sensitizes liver cancer cells to TRAIL by promoting its degradation through caspase activity.

- Endocrine Tumors : Another study highlighted the protective role of cIAP1 against ER stress-induced apoptosis in pancreatic β-cells. By preventing the accumulation of CHOP, cIAP1 helps maintain cell viability under stress conditions, presenting a potential therapeutic target for type 2 diabetes management .

cIAP1 Ligands as Therapeutic Agents

The development of small molecules that mimic or inhibit cIAP1 has opened avenues for targeted therapies:

- SNIPER Technology : SNIPERs (specific and non-genetic inhibitors of apoptosis protein) have been designed to induce degradation of cIAP1 along with other IAPs. These compounds have shown promise in preclinical models by enhancing the efficacy of existing chemotherapeutics .

- UBE2N-Catalyzed Degradation : Research indicates that UBE2N can promote the degradation of cIAP1 through K63-linked ubiquitination, leading to increased apoptosis in cancer cells. This mechanism highlights a potential pathway for developing drugs that could selectively target and degrade cIAP1 in malignant cells .

Data Tables

Mécanisme D'action

cIAP1 ligand 1 exerts its effects by binding to cIAP1 and promoting its ubiquitination activity. This process leads to the degradation of target proteins involved in cell survival and apoptosis. The primary molecular target of this compound is the receptor-interacting protein 1 (RIP1), which is ubiquitinated and subsequently degraded, leading to the inhibition of survival pathways and the induction of apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Other compounds similar to cIAP1 ligand 1 include cellular inhibitor of apoptosis protein 2 (cIAP2) ligands and X-linked inhibitor of apoptosis protein (XIAP) ligands. These compounds also target proteins involved in the regulation of apoptosis and protein degradation .

Uniqueness: : this compound is unique in its specific targeting of cIAP1, which plays a distinct role in the regulation of apoptosis and cell survival. Unlike cIAP2 and XIAP ligands, this compound has a specific affinity for cIAP1, making it a valuable tool for studying the unique functions of this protein .

Activité Biologique

cIAP1 (cellular inhibitor of apoptosis protein 1) is a member of the IAP family, which plays a significant role in regulating apoptosis, cell proliferation, and survival pathways. The biological activity of cIAP1 ligand 1, particularly in the context of cancer biology and cellular stress responses, has garnered considerable attention in recent research. This article consolidates findings from various studies to elucidate the mechanisms through which this compound exerts its biological effects.

Mechanistic Insights into cIAP1 Functionality

E3 Ubiquitin Ligase Activity

cIAP1 functions as an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of pro-apoptotic proteins such as C/EBP homologous protein (CHOP). This process is crucial for cellular survival under endoplasmic reticulum (ER) stress conditions, particularly in pancreatic β-cells. Studies have demonstrated that cIAP1 promotes the ubiquitination of CHOP, thereby mitigating ER stress-induced apoptosis and enhancing cell viability under lipotoxic conditions .

Role in Cancer Cell Survival

In various cancer types, including gallbladder cancer (GBC), cIAP1 has been shown to promote cell proliferation and migration while inhibiting apoptosis. The presence of cIAP1 allows GBC cells to survive tumor necrosis factor-alpha (TNF-α) induced apoptosis by engaging the NF-κB signaling pathway. Knockdown of cIAP1 sensitizes these cells to TNF-α-induced death by activating caspases involved in the apoptotic pathway .

Table: Summary of cIAP1 Biological Activities

Case Study 1: cIAP1 in Pancreatic β-Cells

Research has shown that cIAP1 plays a protective role against ER stress-mediated lipotoxicity in pancreatic β-cells. The study highlights how increased levels of cIAP1 correlate with enhanced cell survival during conditions that typically lead to apoptosis. The mechanism involves the ubiquitination of CHOP, which is critical for maintaining cellular homeostasis under stress .

Case Study 2: cIAP1 in Gallbladder Cancer

In gallbladder cancer tissues, elevated levels of cIAP1 have been associated with enhanced proliferation and resistance to apoptosis. The loss of cIAP1 expression resulted in increased sensitivity to TNF-α induced apoptosis, indicating its role as a potential therapeutic target for overcoming resistance in cancer treatments .

Research Findings on Therapeutic Implications

The development of Smac-mimetic compounds has opened new avenues for targeting IAPs like cIAP1. These compounds can inhibit the E3 ligase activity of cIAPs, leading to enhanced apoptosis in cancer cells when combined with other apoptotic stimuli like TRAIL (TNF-related apoptosis-inducing ligand). Studies indicate that depleting cIAP1 sensitizes tumor cells to TRAIL-induced apoptosis by disrupting survival signaling pathways .

Propriétés

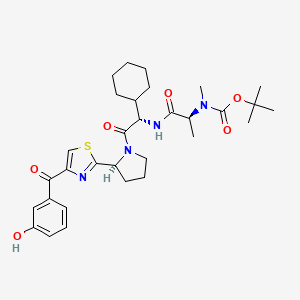

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXBMEKMIPOEMC-LQGLAIQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.